molecular formula C12H12FN3O B2828942 N-(2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)prop-2-enamide CAS No. 2411270-62-5

N-(2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)prop-2-enamide

Cat. No.: B2828942
CAS No.: 2411270-62-5
M. Wt: 233.246
InChI Key: SOLSIKPPMUMBSK-UHFFFAOYSA-N
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Description

N-(2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)prop-2-enamide is a compound belonging to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorine atom in the pyrrolo[2,3-b]pyridine ring enhances the compound’s stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)prop-2-enamide typically involves the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through various cyclization reactions, such as the condensation of appropriate pyrrole and pyridine precursors.

    Introduction of the Fluorine Atom: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Attachment of the Ethyl Group: This step involves the alkylation of the pyrrolo[2,3-b]pyridine core with an ethylating agent.

    Formation of the Prop-2-enamide Moiety: The final step involves the coupling of the ethylated pyrrolo[2,3-b]pyridine with acryloyl chloride or a similar reagent to form the prop-2-enamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.

Scientific Research Applications

N-(2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of FGFRs. By binding to the ATP-binding site of these receptors, it prevents their activation and subsequent signaling pathways involved in cell proliferation and survival . This leads to the inhibition of tumor growth and metastasis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)prop-2-enamide is unique due to the presence of the fluorine atom, which enhances its stability and biological activity. Its specific inhibition of FGFRs also distinguishes it from other similar compounds .

Properties

IUPAC Name

N-[2-(6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O/c1-2-11(17)14-6-5-8-7-15-12-9(8)3-4-10(13)16-12/h2-4,7H,1,5-6H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLSIKPPMUMBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC1=CNC2=C1C=CC(=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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